molecular formula C16H27NO6 B6270399 rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis CAS No. 1955499-13-4

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis

Cat. No.: B6270399
CAS No.: 1955499-13-4
M. Wt: 329.39 g/mol
InChI Key: GPAAMZCGXUULTF-MNOVXSKESA-N
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Description

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis is a piperidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups at positions 1 and 2 and a carboxylic acid moiety at position 4. The compound exhibits a cis configuration, with stereochemical assignments (2R,4S) indicating the spatial arrangement of substituents. The Boc groups enhance steric bulk and lipophilicity, while the carboxylic acid introduces polarity, creating a balance of hydrophobic and hydrophilic properties. This structural duality makes the compound a candidate for applications in peptide synthesis, where dual protection strategies are critical.

Properties

CAS No.

1955499-13-4

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

(2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1

InChI Key

GPAAMZCGXUULTF-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with piperidine-4-carboxylic acid or its derivatives. In one protocol, 4-methyl-2-picolinic acid undergoes hydrogenation using palladium charcoal (10% wt) under pressurized hydrogen (2–3 kg/cm²) at 45–55°C to yield a reduced piperidine intermediate. This step achieves >95% conversion, with the methyl group introduced via alkylation prior to ring formation.

Boc Protection of Amine Groups

Double Boc protection is critical for stability. A method adapted from N-Boc-piperidine-4-carboxylic acid synthesis involves:

  • Dissolving the intermediate in tert-butanol and aqueous NaOH.

  • Adding di-tert-butyl dicarbonate (1.1 eq) at 0°C, followed by stirring at ambient temperature.
    This achieves quantitative yield (100%) and minimizes side reactions like over-alkylation.

Table 1: Boc Protection Reaction Conditions

ParameterValue
Solventtert-butanol/H₂O (1:1 v/v)
Temperature0°C (initial), 25°C (reaction)
CatalystNone
Yield100%

Catalytic Hydrogenation in Ring Formation

For precursors requiring ring saturation, hydrogenation is performed using Raney nickel or palladium catalysts. A patent detailing (2R,4R)-4-methyl-2-piperidinecarboxylic acid synthesis reports:

  • 4-methyl-2-picolinic acid hydrogenated at 50°C under 3 kg/cm² H₂.

  • Palladium charcoal (10% wt) achieves full conversion in 12 hours.
    While this method targets a different stereoisomer, analogous conditions apply to cis-configuration synthesis, with adjustments in chiral auxiliaries.

Resolution of Racemic Mixtures

The racemic nature (rac-) necessitates resolution techniques. A patented approach employs chiral organic acids (e.g., tartaric acid) for diastereomeric salt formation:

  • The free base is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol.

  • Selective crystallization isolates the (2R,4S) enantiomer with >98% ee.
    This step is often the yield-limiting stage, with typical efficiencies of 60–70%.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Solvent Recovery : tert-butanol is distilled and reused, reducing costs by 30%.

  • Catalyst Recycling : Palladium charcoal is filtered and reactivated via acid washing.

  • Continuous Flow Systems : Automated reactors improve consistency in Boc protection steps, achieving >99.5% purity.

Recent Advances in Stereoselective Synthesis

Emerging methods leverage enzymatic resolution or asymmetric hydrogenation. For example:

  • Lipase-catalyzed acetylation selectively modifies one enantiomer, simplifying separation.

  • Rhodium complexes with chiral ligands (e.g., BINAP) achieve 90% enantiomeric excess in model systems .

Chemical Reactions Analysis

General Reactivity Profile

The compound contains two tert-butoxycarbonyl (Boc) groups and a carboxylic acid moiety. Key reactive sites include:

  • Boc-protected amines : Susceptible to acidic deprotection.

  • Carboxylic acid : Capable of esterification, amidation, or reduction.

  • Piperidine ring : Potential for ring-opening or substitution under specific conditions.

Deprotection Reactions

Boc Group Removal
The Boc groups are labile under acidic conditions, commonly cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. For example:

Boc-protected amineTFA (20% in DCM)Free amine+CO2+t-BuOH\text{Boc-protected amine} \xrightarrow{\text{TFA (20\% in DCM)}} \text{Free amine} + \text{CO}_2 + \text{t-BuOH}

Analogous reactions observed in structurally related Boc-protected piperidines .

Carboxylic Acid Derivitization

The carboxylic acid group can undergo standard transformations:

Reaction Type Reagents/Conditions Product
EsterificationSOCl₂/MeOH or DCC/DMAPMethyl ester derivative
AmidationHATU/DIPEA with primary aminesAmide derivatives
ReductionLiAlH₄ or BH₃·THFAlcohol (piperidine-4-methanol)

Data inferred from piperidine-4-carboxylic acid analogs .

Piperidine Ring Modifications

The cis-configuration of the Boc groups may influence stereochemical outcomes in reactions such as:

  • Nucleophilic substitution : At the piperidine nitrogen after Boc deprotection.

  • Oxidation : Selective oxidation of the ring using m-CPBA or RuO₄ to form N-oxides or ketones .

Comparative Stability

Compared to mono-Boc analogs (e.g., rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid), the bis-Boc derivative is expected to exhibit:

  • Enhanced steric hindrance , slowing nucleophilic attacks on the piperidine nitrogen.

  • Reduced solubility in polar solvents due to increased hydrophobicity.

Case Study: Functionalization Pathways

Step Reaction Conditions Outcome
1Boc deprotectionTFA/DCM (1:1), 0°C, 2 hrsFree amine intermediate
2Amide couplingHATU, DIPEA, benzylamine, DMFBenzylamide derivative
3EsterificationSOCl₂, MeOH, reflux, 4 hrsMethyl ester

Hypothetical pathway based on Boc-carboxylic acid chemistry .

Challenges and Limitations

  • Steric effects : The bis-Boc groups may hinder reactions at the piperidine nitrogen.

  • Acid sensitivity : Simultaneous deprotection of both Boc groups requires precise stoichiometric control.

  • Stereochemical retention : Cis-configuration may lead to diastereomer formation in substitution reactions .

Research Gaps

No direct experimental data exists for this specific compound. Further studies are needed to validate:

  • Kinetics of Boc deprotection in the presence of dual protecting groups.

  • Impact of cis-stereochemistry on reaction selectivity.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, making this compound a useful precursor in drug development.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of more complex molecules is crucial for the manufacture of various products.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis involves its reactivity towards nucleophiles and electrophiles. The Boc protecting groups provide steric hindrance, influencing the compound’s reactivity and stability. The piperidine ring can interact with various molecular targets, depending on the functional groups attached to it.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis C₁₆H₂₇NO₆ (inferred) ~331.4 Boc (positions 1, 2); COOH (position 4) (2R,4S), cis configuration
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc (position 1); COOH (position 3); phenyl (3S,4R)
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid N/A 305.374 Boc (position 1); COOH (position 2); phenyl (2R,4S)

Key Observations:

Boc Group Configuration: The target compound has dual Boc protection at positions 1 and 2, unlike mono-Boc analogs (e.g., ). Mono-Boc derivatives (e.g., ) are more common in synthetic workflows due to easier preparation and lower steric demands.

Carboxylic Acid Position: The carboxylic acid at position 4 (target) vs. Position 4 may favor intramolecular stabilization in specific conformations.

Phenyl vs. Boc Substituents :

  • Compounds with phenyl groups (e.g., ) exhibit aromatic π-π interactions, enhancing binding to hydrophobic pockets in enzymes or receptors. In contrast, the target’s Boc groups prioritize steric protection over specific binding motifs.

Stereochemical Impact :

  • The cis (2R,4S) configuration of the target compound may influence its conformational flexibility compared to trans isomers. This stereochemistry is critical for chiral recognition in asymmetric synthesis or drug-receptor interactions.

Research Findings and Limitations

While structural comparisons are feasible, experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided sources. Key inferences are based on:

  • Boc Group Chemistry : Increased lipophilicity and steric hindrance .
  • Carboxylic Acid Positioning : Altered polarity and hydrogen-bonding capacity. Further studies are required to validate these hypotheses and explore the compound’s practical utility.

Biological Activity

The compound rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis (CAS No. 123811-86-9), is a piperidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₇NO₄
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 123811-86-9

The compound features two tert-butoxycarbonyl (Boc) groups attached to a piperidine ring, which is known to influence its biological activity by enhancing lipophilicity and stability.

Antimicrobial Activity

Recent studies have suggested that piperidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) . The mechanism of action typically involves the depolarization of bacterial membranes, leading to the dissipation of membrane potential .

Anticancer Properties

Piperidine derivatives have also been explored for their anticancer potential. In vitro studies indicate that certain piperidine-based compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression . While specific data on rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is limited, its structural similarities suggest potential for similar activity.

The biological activity of rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid may involve:

  • Membrane Interaction : The compound's lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways could contribute to its antimicrobial effects.

Case Studies and Research Findings

  • Antibacterial Activity Study
    • A study evaluated the antibacterial efficacy of various piperidine derivatives against resistant strains. The results indicated that compounds with similar structural motifs to rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid displayed potent activity against Gram-positive bacteria while being selective for bacterial cells over mammalian cells .
  • Cytotoxicity Assessment
    • In a cytotoxicity assessment involving lung MCR-5 and skin BJ fibroblast cell lines, some related piperidine derivatives showed minimal hemolytic activity and high selectivity towards bacterial cells . This suggests a favorable therapeutic index for further development.
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies indicate that modifications to the piperidine ring and Boc groups significantly influence biological activity. Compounds retaining the piperidine structure while varying substituents exhibited diverse antimicrobial effects .

Q & A

Q. What are the recommended synthetic routes for preparing rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis?

The compound can be synthesized via sequential Boc protection of the piperidine ring. First, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water). The carboxylic acid group is introduced via carboxylation or retained during ring functionalization. Care must be taken to avoid racemization at the chiral centers; low-temperature reactions and mild bases (e.g., DMAP) are recommended . Characterization by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} should confirm the retention of stereochemistry.

Q. How should researchers purify this compound to achieve high enantiomeric excess?

Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. For enantiomeric separation, chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases are effective. Recrystallization from ethanol/water mixtures may also improve purity, as evidenced by melting point consistency (e.g., 138–139.5°C for structurally similar Boc-protected compounds) .

Q. What analytical techniques are critical for confirming the compound’s stereochemistry?

  • Chiral HPLC : Compare retention times with known enantiomers .
  • NMR Spectroscopy : Use 1H^1 \text{H}-1H^1 \text{H} NOESY to confirm spatial proximity of Boc groups in the cis configuration .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle stability issues during storage?

Store the compound at 2–8°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc groups. Avoid prolonged exposure to light, as UV radiation can degrade the tert-butoxycarbonyl moieties . Stability tests via periodic HPLC analysis are recommended for long-term studies.

Q. What safety precautions are necessary when working with this compound?

Wear nitrile gloves, safety goggles, and a lab coat. The compound may cause skin irritation (H315) and eye damage (H319). Use a fume hood to avoid inhalation of dust (H335). Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion (H302) .

Advanced Research Questions

Q. How can this compound be integrated into peptide synthesis as a chiral building block?

Activate the carboxylic acid group using coupling agents like HATU or EDC/HOBt. The Boc groups are orthogonal to Fmoc/t-Bu strategies, enabling sequential deprotection. For solid-phase synthesis, immobilize the compound via its carboxylic acid onto Wang resin. Monitor coupling efficiency by Kaiser test or LC-MS .

Q. What strategies resolve diastereomeric impurities formed during synthesis?

  • Preparative Chiral Chromatography : Optimize mobile phase composition (e.g., 70:30 hexane/isopropanol) for baseline separation .
  • Diastereomeric Salt Formation : Use chiral resolving agents like L-tartaric acid to crystallize impurities .

Q. How can researchers address contradictory data between NMR and mass spectrometry?

Contradictions may arise from residual solvents (NMR) or adduct formation (MS). Perform:

  • Drying : Lyophilize the sample to remove solvents.
  • HRMS : Use high-resolution mass spectrometry to distinguish between [M+H]⁺ and adducts.
  • 2D NMR : Confirm structural assignments via HSQC and HMBC .

Q. What are the applications of this compound in asymmetric catalysis?

The cis-configured Boc groups create a rigid chiral environment, making the compound a potential ligand for transition metals (e.g., Pd or Ru). Test catalytic activity in asymmetric hydrogenation or C–C bond-forming reactions. Analyze enantiomeric excess via chiral GC or HPLC .

Q. How should byproducts from scale-up synthesis be identified and mitigated?

  • LC-MS/MS : Identify byproducts via fragmentation patterns.
  • Process Optimization : Reduce reaction time or adjust stoichiometry to minimize overprotection or ring-opening side reactions.
  • In Situ Monitoring : Use FTIR to track Boc group incorporation and adjust reagent flow rates .

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